methyl (1s,3s)-3-hydroxycyclobutane-1-carboxylate, cis
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (1s,3s)-3-hydroxycyclobutane-1-carboxylate, cis is an organic compound characterized by a cyclobutane ring with a hydroxyl group and a carboxylate ester group in a cis configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1s,3s)-3-hydroxycyclobutane-1-carboxylate, cis typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a cyclobutane derivative with a hydroxyl group and a carboxylate ester group. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired cis configuration is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
Methyl (1s,3s)-3-hydroxycyclobutane-1-carboxylate, cis can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclobutane derivatives.
Scientific Research Applications
Methyl (1s,3s)-3-hydroxycyclobutane-1-carboxylate, cis has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (1s,3s)-3-hydroxycyclobutane-1-carboxylate, cis involves its interaction with specific molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl (1r,3r)-3-hydroxycyclobutane-1-carboxylate, trans
- Methyl (1s,3s)-3-hydroxycyclopentane-1-carboxylate, cis
- Methyl (1s,3s)-3-hydroxycyclohexane-1-carboxylate, cis
Uniqueness
Methyl (1s,3s)-3-hydroxycyclobutane-1-carboxylate, cis is unique due to its specific cis configuration, which imparts distinct chemical and physical properties compared to its trans isomer and other cycloalkane derivatives. This configuration can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
63485-50-7 |
---|---|
Molecular Formula |
C6H10O3 |
Molecular Weight |
130.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.